1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 2379322-25-3
VCID: VC11653434
InChI: InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)11-7-10(14)5-6-12(11)19-13(15,16)17/h3-7H,1-2H3
SMILES: CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C
Molecular Formula: C13H11BrF3NO
Molecular Weight: 334.13 g/mol

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 2379322-25-3

Cat. No.: VC11653434

Molecular Formula: C13H11BrF3NO

Molecular Weight: 334.13 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole - 2379322-25-3

Specification

CAS No. 2379322-25-3
Molecular Formula C13H11BrF3NO
Molecular Weight 334.13 g/mol
IUPAC Name 1-[5-bromo-2-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
Standard InChI InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)11-7-10(14)5-6-12(11)19-13(15,16)17/h3-7H,1-2H3
Standard InChI Key WIPBNLPAGHIAOW-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C
Canonical SMILES CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole features a central pyrrole ring substituted at the 1-position with a 5-bromo-2-(trifluoromethoxy)phenyl group and at the 2- and 5-positions with methyl groups (Figure 1). The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, while the bromine atom enhances molecular polarizability. The methyl groups contribute to steric hindrance, influencing conformational stability.

Molecular Formula: C₁₃H₁₁BrF₃NO
Molecular Weight: 334.13 g/mol
SMILES: CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C
InChIKey: WIPBNLPAGHIAOW-UHFFFAOYSA-N

Physicochemical Properties

The compound’s density is reported at 1.07 g/cm³, with a boiling point of 251.4°C at 760 mmHg and a flash point of 111°C. Its lipophilicity (logP) is enhanced by the trifluoromethoxy group, favoring membrane permeability in biological systems .

PropertyValue
Density1.07 g/cm³
Boiling Point251.4°C at 760 mmHg
Flash Point111°C
Molecular Weight334.13 g/mol
SolubilityInsoluble in water; soluble in DCM, toluene

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis involves a multi-step protocol beginning with bromination of 2,5-dimethylpyrrole, followed by palladium-catalyzed cross-coupling to introduce the trifluoromethoxyphenyl group. Key steps include:

  • Bromination: 2,5-dimethylpyrrole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane.

  • Suzuki-Miyaura Coupling: The brominated intermediate reacts with 2-(trifluoromethoxy)phenylboronic acid in the presence of Pd(OAc)₂ and triphenylphosphine (PPh₃) in toluene at 80°C .

Yield: 70–85% after purification via column chromatography.

Catalytic Optimization

Recent advances in iridium-catalyzed borylation have enabled efficient functionalization of pyrrole cores without requiring N–H protection . For example, methyl pyrrole-2-carboxylate undergoes borylation with pinacol borane (H-BPin) followed by Suzuki coupling with aryl bromides, achieving yields >90% . This method avoids tedious protection-deprotection cycles, streamlining large-scale production .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor in designing:

  • Anticancer Agents: Analogues like Lamellarins inhibit topoisomerase I, with IC₅₀ values <1 μM .

  • Antivirals: Pyrrole-thiophene hybrids demonstrate anti-HIV activity by blocking viral entry .

Materials Science

The trifluoromethoxy group’s electron-withdrawing nature makes the compound suitable for:

  • Organic Semiconductors: Enhanced charge transport in thin-film transistors.

  • Fluorescent Probes: Pyrrole-based fluorophores emit in the 450–600 nm range, useful in bioimaging .

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